Doxoform -

Doxoform

Catalog Number: EVT-1595439
CAS Number:
Molecular Formula: C57H58N2O22
Molecular Weight: 1123.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxoform, also known as the doxorubicin-formaldehyde conjugate, is a synthetic derivative of the well-known anthracycline antibiotic doxorubicin. It is designed to enhance the therapeutic efficacy of doxorubicin by modifying its chemical structure to improve its cytotoxic properties against various cancer cell lines. Doxoform exhibits significant toxicity to both sensitive and resistant cancer cells, making it a promising candidate in cancer therapy.

Source

Doxoform is synthesized through a chemical reaction involving doxorubicin and formaldehyde. This conjugation aims to create a compound that retains the anticancer properties of doxorubicin while potentially increasing its effectiveness and reducing side effects associated with traditional chemotherapy.

Classification

Doxoform falls under the category of anticancer agents, specifically within the subclass of anthracycline derivatives. Its classification is significant as it relates to its mechanism of action, which involves DNA intercalation and crosslinking, similar to its parent compound, doxorubicin.

Synthesis Analysis

Methods

The synthesis of doxoform typically involves several key steps:

  1. Formation of the Conjugate: Doxorubicin is reacted with formaldehyde under controlled conditions to form the doxorubicin-formaldehyde conjugate.
  2. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.
  3. Characterization: The synthesized compound is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Technical Details

The synthesis process requires precise control over reaction conditions, including temperature, pH, and reaction time. For instance, optimal conditions for the formation of doxoform typically involve a basic medium where the amine group of doxorubicin reacts with formaldehyde, leading to the desired conjugate formation.

Molecular Structure Analysis

Structure

Doxoform retains the core structure of doxorubicin but includes a formaldehyde moiety that modifies its interaction with biological targets. The structural formula can be represented as:

C27H29N3O11\text{C}_{27}\text{H}_{29}\text{N}_{3}\text{O}_{11}

This formula indicates that doxoform has a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms characteristic of anthracycline antibiotics.

Data

  • Molecular Weight: Approximately 525.54 g/mol.
  • Chemical Formula: C27H29N3O11.
  • Functional Groups: Contains hydroxyl groups, an amine group, and an aldehyde group from formaldehyde.
Chemical Reactions Analysis

Reactions

Doxoform undergoes various chemical reactions that are crucial for its mechanism of action:

  1. DNA Intercalation: Similar to doxorubicin, doxoform intercalates into DNA strands, disrupting normal cellular processes.
  2. Crosslinking: The formaldehyde moiety facilitates crosslinking between DNA strands, leading to apoptosis in cancer cells.

Technical Details

The ability of doxoform to induce DNA crosslinking can be quantitatively assessed using gel electrophoresis techniques that measure DNA fragmentation as a result of treatment with this compound.

Mechanism of Action

Process

Doxoform exerts its cytotoxic effects primarily through:

  1. Apoptosis Induction: It triggers programmed cell death pathways in cancer cells by activating caspases and promoting DNA damage.
  2. Cell Cycle Arrest: Doxoform can halt cell proliferation by interfering with DNA replication processes.

Data

Studies indicate that doxoform can induce apoptosis at concentrations significantly lower than those required for doxorubicin itself, suggesting enhanced potency as a prodrug for the active metabolite derived from doxorubicin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Doxoform exhibits stability under acidic conditions but may degrade in highly alkaline environments.
  • Reactivity: The aldehyde group makes it reactive towards nucleophiles, which is pivotal for its mechanism involving DNA crosslinking.
Applications

Doxoform has potential applications in various scientific fields:

  • Cancer Therapy: Due to its enhanced cytotoxicity against cancer cells, it is being investigated as a more effective alternative or adjunct to traditional chemotherapy regimens.
  • Research Tool: Doxoform serves as a valuable tool in studying apoptosis mechanisms and drug resistance in cancer cells.
Introduction to Doxoform: Context and Research Significance

Historical Development of Anthracycline-Based Antitumor Agents

The discovery of anthracyclines traces back to the pioneering collaboration between Farmitalia Research Laboratories and the Istituto Nazionale dei Tumori of Milan in 1960, which led to the isolation of daunorubicin from Streptomyces peucetius found near Castel del Monte, Italy. This landmark discovery established the pharmacological foundation for anthracycline therapeutics, with daunorubicin demonstrating remarkable efficacy against leukemias and lymphomas in early clinical trials. The subsequent identification of doxorubicin (adriamycin) from a mutated variant of the same bacterial species represented a quantum leap in anticancer therapy. Unlike its predecessor, doxorubicin exhibited broad-spectrum activity against solid tumors, including breast carcinomas, sarcomas, and gastrointestinal malignancies, rapidly becoming the clinical gold standard against which new anthracyclines are evaluated [1] [7].

The structural core of anthracyclines comprises a tetracyclic anthraquinone chromophore coupled to an aminosugar moiety through a glycosidic linkage. This configuration enables dual mechanisms of anticancer activity: intercalation into DNA base pairs and inhibition of topoisomerase II enzyme function. Despite their efficacy, first-generation anthracyclines demonstrated dose-limiting cardiotoxicity and susceptibility to multidrug resistance mechanisms, driving intensive research into structural analogs. This effort yielded second-generation derivatives including epirubicin (characterized by axial-to-equatorial inversion of the hydroxyl group at C-4' on the sugar moiety) and idarubicin (featuring demethoxylation at C-4), which offered modest improvements in therapeutic index but failed to fundamentally overcome the mechanistic limitations of the parent compounds [3] [7].

Table 1: Evolution of Key Anthracycline Compounds

CompoundDiscovery TimelineStructural DifferentiationPrimary Clinical Applications
DaunorubicinEarly 1960sPrototype anthracyclineAcute leukemias, lymphomas
DoxorubicinLate 1960s14-hydroxylationBroad-spectrum solid tumors, hematologic malignancies
Epirubicin1980sC-4' epimerizationBreast cancer, gastric cancer
Idarubicin1980sC-4 demethoxylationAcute myeloid leukemia
Doxoform2000sFormaldehyde conjugate dimerInvestigational broad-spectrum agent

The development trajectory culminated in the strategic exploration of anthracycline prodrugs designed to overcome pharmacological limitations. Doxoform emerged from this innovative approach, representing not merely another structural analog but a fundamentally redesigned molecular entity that leverages formaldehyde chemistry to enhance DNA-directed cytotoxicity. This evolution reflects the transition from empirical screening of natural products toward rational drug design based on sophisticated understanding of molecular interactions between anthracyclines and their cellular targets [3] [10].

Role of Formaldehyde Conjugation in Enhancing Anthracycline Efficacy

Formaldehyde conjugation fundamentally transforms the mechanistic interaction between doxorubicin and DNA, shifting the primary cytotoxic action from topoisomerase II inhibition to covalent DNA adduct formation. The unmodified doxorubicin molecule exerts its effects through multiple mechanisms: (1) intercalation into DNA duplexes, (2) stabilization of topoisomerase II-DNA cleavage complexes, and (3) generation of reactive oxygen species (ROS) via redox cycling of its quinone moiety. However, these mechanisms exhibit significant limitations, including dependence on cellular replication rates for efficacy and induction of off-target oxidative damage contributing to cardiotoxicity. Formaldehyde conjugation addresses these constraints by introducing a novel DNA-targeting mechanism based on covalent bond formation rather than transient molecular interactions [3] [6].

The chemical dynamics of formaldehyde conjugation involve several precise molecular events. Formaldehyde reacts with the 3'-amino group of doxorubicin's daunosamine sugar to form an intermediate Schiff base complex (DOX-N=CH₂), which subsequently undergoes structural rearrangement to either a carbinolamine or oxazolidine configuration. These activated species display electrophilic properties enabling covalent bonding with the exocyclic amino group of guanine residues in specific DNA sequences (notably GC-rich regions). The resulting doxorubicin-DNA adducts create irreversible, transcription-blocking lesions that differ fundamentally from the reversible intercalation or topoisomerase-mediated DNA breaks produced by conventional anthracyclines. This adduct formation demonstrates exceptional potency, with studies showing 3-4 fold greater cytotoxicity than doxorubicin alone at equivalent concentrations [3] [10].

Table 2: Biochemical Properties of Formaldehyde-Conjugated Doxorubicin Complexes

PropertyDoxorubicinDoxoformDoxazolidine
Primary MechanismTopo II inhibition, DNA intercalationProdrug to doxazolidineDNA cross-linking
DNA InteractionReversible intercalationCovalent adduct precursorCovalent interstrand cross-links
Cellular Uptake in MDR CellsBaseline3-4 fold increased3-4 fold increased
IC50 Reduction vs Doxorubicin-10-100 fold10-100 fold
Hydrolytic StabilityStableRapid conversion to doxazolidine (t₁/₂ <3 min)Moderate (t₁/₂ =3 min in serum)

The structural specificity of adduct formation has significant therapeutic implications. Doxoform-derived adducts demonstrate particular affinity for guanine residues in the context of GpC sequences, regions known to harbor binding sites for transcription factors regulating proliferation and survival pathways in malignant cells. This selective targeting potentially explains the disproportionate cytotoxicity observed in cancer cells relative to normal tissues. Additionally, formaldehyde conjugation appears to circumvent classical resistance mechanisms, as evidenced by enhanced uptake in multidrug-resistant MCF-7/Adr cells that overexpress P-glycoprotein efflux transporters. This 3-4 fold increased intracellular accumulation compared to unconjugated doxorubicin provides a critical advantage in treating refractory malignancies [5] [10].

Beyond direct DNA adduction, formaldehyde conjugation may mitigate cardiotoxicity through metabolic diversion. Conventional doxorubicin undergoes carbonyl reduction to doxorubicinol, a secondary alcohol metabolite implicated in disrupting cardiac calcium homeostasis and inducing cardiomyocyte apoptosis. Formaldehyde conjugation at the C-3' amino group potentially blocks this metabolic pathway by sterically hindering reductase access to the C-13 carbonyl, thereby reducing formation of this cardiotoxic species. Simultaneously, the conjugation sequesters the quinone moiety from redox cycling, diminishing ROS generation in cardiac tissue while preserving antitumor efficacy through alternative DNA-directed mechanisms [5] [6].

Doxoform as a Prodrug: Mechanistic and Pharmacological Rationale

Doxoform functions as a sophisticated biotransformation prodrug that undergoes precise activation to release its therapeutically active metabolite, doxazolidine. Crystallographic analysis has established Doxoform as a dimeric formaldehyde conjugate featuring an oxazolidine structure derived from doxorubicin. This dimeric configuration provides critical molecular stability during systemic circulation but undergoes rapid hydrolysis upon cellular internalization to yield monomeric doxazolidine, the proposed DNA-crosslinking species. The hydrolysis kinetics follow a cascading pathway: Doxoform (dimer) → Doxazolidine (monomer) → Doxorubicin (parent compound), with the intermediate doxazolidine representing the peak cytotoxic species [10].

The activation kinetics of this prodrug system are precisely tuned for therapeutic advantage. Doxoform exhibits extremely rapid dissociation to doxazolidine, which then hydrolyzes to doxorubicin with a half-life of approximately 3 minutes in human serum at physiological temperature. This kinetic profile creates a therapeutic window where the active metabolite reaches peak concentration before reverting to the parent compound. The significance lies in doxazolidine's superior cytotoxicity profile, which operates through a topoisomerase II-independent mechanism distinct from conventional anthracyclines. Molecular modeling indicates that doxazolidine can form interstrand DNA cross-links through simultaneous reaction of its electrophilic centers with guanine residues on opposing DNA strands, facilitated by oxazolidine ring opening. This bis-alkylating capacity creates irreversible DNA lesions that are exceptionally cytotoxic even at nanomolar concentrations [10].

The pharmacological superiority of Doxoform is evidenced across multiple dimensions. In comparative cytotoxicity assays, Doxoform and its doxazolidine metabolite demonstrate 1-4 orders of magnitude greater potency than doxorubicin against various cancer cell lines. This enhanced cytotoxicity extends to multidrug-resistant phenotypes, where Doxoform achieves 3-4 fold greater intracellular accumulation than doxorubicin, effectively bypassing P-glycoprotein-mediated efflux mechanisms. Furthermore, Doxoform outperforms other formaldehyde conjugates like doxsaliform (a linear formaldehyde adduct rather than cyclic oxazolidine), suggesting that the oxazolidine configuration provides optimal reactivity for DNA cross-linking [10].

Modern delivery strategies have further optimized the prodrug concept through dual-responsive systems that coordinate formaldehyde and doxorubicin release. Recent innovations include pH-responsive polymeric nanoparticles designed to synchronize formaldehyde liberation with doxorubicin delivery in the acidic tumor microenvironment. These systems utilize acetals formed from diols (solketal acrylate or 2-(acryloyloxy)ethyl2,2,5-trimethyl-1,3-dioxane-5-carboxylate) that undergo acid-catalyzed hydrolysis to release formaldehyde precisely within tumors. When combined with doxorubicin-loaded nanoparticles featuring ketoxime/alkoxyamine crosslinks for pH-triggered drug release, these platforms demonstrate concerted delivery that maximizes intratumoral formation of the active Doxoform intermediate while minimizing systemic exposure [5].

Table 3: Advanced Delivery Systems for Doxoform-Based Therapeutics

Delivery PlatformRelease MechanismKey AdvantagesExperimental Outcomes
Acrylate-based formaldehyde polymerspH-dependent acetal hydrolysisTumor-selective formaldehyde releaseEnhanced DOX-DNA adduct formation in acidic microenvironment
Ketoxime-crosslinked polyester nanoparticlespH-triggered doxorubicin releaseSynchronized drug and formaldehyde delivery3-4 fold increased cytotoxicity vs free doxorubicin
RAFT-synthesized copolymer conjugatesDual pH-responsive cleavageProgrammed release kineticsReduced cardiotoxicity in ventricular myocyte models
Partially reduced nanoparticle systemsDifferential hydrolysis ratesOptimized temporal coordinationHigher therapeutic index in breast cancer models

Beyond its direct cytotoxic effects, the Doxoform prodrug system demonstrates immunomodulatory potential through induction of immunogenic cell death markers. The DNA cross-links created by doxazolidine activate DNA damage response pathways that stimulate calreticulin exposure on the cell surface, emit ATP as a chemoattractant for dendritic cells, and release high-mobility group box 1 (HMGB1) protein—all hallmarks of immunogenic cell death. This suggests that Doxoform may not only provide direct cytotoxicity but also stimulate antitumor immune responses, potentially enhancing its efficacy in immunocompetent hosts and creating opportunities for combination with emerging immunotherapies [3].

The prodrug strategy exemplified by Doxoform represents a paradigm shift in anthracycline development, moving beyond structural analog design toward sophisticated chemical conjugation approaches that unlock novel mechanisms of action. By leveraging tumor-specific activation and circumventing classical resistance pathways, Doxoform and its next-generation derivatives offer promising avenues to expand the therapeutic utility of anthracyclines in oncology [5] [6] [10].

Properties

Product Name

Doxoform

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[4-methyl-1-[[4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C57H58N2O22

Molecular Weight

1123.1 g/mol

InChI

InChI=1S/C57H58N2O22/c1-22-54-28(11-36(78-22)80-32-15-56(72,34(62)17-60)13-26-40(32)52(70)44-42(48(26)66)46(64)24-7-5-9-30(74-3)38(24)50(44)68)58(20-76-54)19-59-21-77-55-23(2)79-37(12-29(55)59)81-33-16-57(73,35(63)18-61)14-27-41(33)53(71)45-43(49(27)67)47(65)25-8-6-10-31(75-4)39(25)51(45)69/h5-10,22-23,28-29,32-33,36-37,54-55,60-61,66-67,70-73H,11-21H2,1-4H3/t22?,23?,28?,29?,32-,33-,36?,37?,54?,55?,56-,57-/m0/s1

InChI Key

ZZUVBKWGQQCRMJ-BCNYZFJLSA-N

Synonyms

DOXF cpd
doxoform

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N(CO2)CN7COC8C7CC(OC8C)OC9CC(CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

Isomeric SMILES

CC1C2C(CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N(CO2)CN7COC8C7CC(OC8C)O[C@H]9C[C@@](CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.